Acetoxymethyltrimethoxysilane
Overview
Description
Acetoxymethyltrimethoxysilane is an organosilicon compound with the chemical formula C6H14O5Si. It is a transparent, colorless liquid with a pungent odor. This compound is primarily used in the preparation of modified adhesives and inks, which can enhance their adhesion and water resistance .
Mechanism of Action
Target of Action
Acetoxymethyltrimethoxysilane is a chemical intermediate and is primarily used in the preparation of modified adhesives and inks . The primary targets of this compound are the materials that need to be bonded or coated. The compound interacts with these materials to increase their adhesion and water resistance .
Mode of Action
It is known that the compound reacts with moisture and water . This reaction likely plays a role in its ability to enhance the adhesion and water resistance of materials .
Biochemical Pathways
Given its use as a chemical intermediate , it is likely involved in various chemical reactions and processes that lead to the formation of modified adhesives and inks .
Pharmacokinetics
The compound is a liquid and has a boiling point of 190°C . It reacts slowly with moisture and water , which may influence its distribution and stability
Result of Action
The primary result of this compound’s action is the enhancement of adhesion and water resistance in the materials it is applied to . This makes it valuable in the production of modified adhesives and inks .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of moisture and water can trigger reactions with the compound . Additionally, the compound is flammable and should be kept away from heat, open flames, and sparks . It should be stored in a cool place .
Preparation Methods
There are two main methods for preparing Acetoxymethyltrimethoxysilane:
Reaction of methyltrimethoxysilane with glacial acetic anhydride: This method involves the reaction of methyltrimethoxysilane with glacial acetic anhydride to form this compound.
Reaction of trimethoxysilane with acetic anhydride under acidic conditions: In this method, trimethoxysilane reacts with acetic anhydride under acidic conditions to obtain the product.
Chemical Reactions Analysis
Acetoxymethyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: This compound reacts slowly with moisture or water, leading to the formation of silanols and acetic acid.
Condensation: It can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: This compound can participate in substitution reactions where the acetoxy group is replaced by other functional groups.
Common reagents and conditions used in these reactions include water, alcohols, and acidic or basic catalysts. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Acetoxymethyltrimethoxysilane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Acetoxymethyltrimethoxysilane can be compared with other similar organosilicon compounds, such as:
Methyltrimethoxysilane: This compound is similar in structure but lacks the acetoxy group, which makes this compound more reactive and suitable for specific applications.
Trimethoxysilylmethyl acetate: This compound is another variant with similar properties but different reactivity due to the presence of the acetate group.
Methacryloxypropyltrimethoxysilane: This compound contains a methacryloxy group, which imparts different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its ability to enhance adhesion and water resistance in various materials, making it a valuable compound in the preparation of high-performance adhesives, coatings, and other materials .
Properties
IUPAC Name |
trimethoxysilylmethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5Si/c1-6(7)11-5-12(8-2,9-3)10-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQHYEFNLXHUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626060 | |
Record name | (Trimethoxysilyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65625-39-0 | |
Record name | (Trimethoxysilyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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